(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL
CAS No.:
Cat. No.: VC17748503
Molecular Formula: C9H11ClFNO
Molecular Weight: 203.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClFNO |
|---|---|
| Molecular Weight | 203.64 g/mol |
| IUPAC Name | (3R)-3-amino-3-(5-chloro-2-fluorophenyl)propan-1-ol |
| Standard InChI | InChI=1S/C9H11ClFNO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
| Standard InChI Key | WPERATYSRCSPQN-SECBINFHSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Cl)[C@@H](CCO)N)F |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(CCO)N)F |
Introduction
Chemical Identity and Structural Features
(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL is characterized by a phenyl ring substituted with chlorine at the 5-position and fluorine at the 2-position, attached to a chiral propanolamine backbone. Its molecular formula is C₉H₁₀ClFNO, with a molecular weight of 217.64 g/mol. The R-configuration at the C3 position is critical for its stereochemical interactions in biological systems.
Molecular Geometry and Electronic Properties
The compound’s phenyl ring substituents create distinct electronic effects:
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Chlorine (5-position): An electron-withdrawing group that increases ring electrophilicity and stabilizes negative charges through inductive effects.
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Fluorine (2-position): Moderately electron-withdrawing, influencing hydrogen bonding and dipole interactions.
The amino and hydroxyl groups facilitate hydrogen bonding, enhancing solubility in polar solvents and interaction with biological targets.
Synthesis and Production
Industrial Production Considerations
Scalable synthesis would involve:
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Continuous Flow Reactors: To optimize heat and mass transfer for exothermic reduction steps.
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Quality Control: Advanced analytics (e.g., chiral HPLC) to verify purity and stereochemical integrity.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 217.64 g/mol |
| Boiling Point (pred.) | ~315–320°C |
| Density (pred.) | 1.28–1.32 g/cm³ |
| pKa (amine) | ~9.8–10.2 |
| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |
Thermal Stability: The compound is expected to decompose above 250°C, with halogen substituents increasing resistance to oxidative degradation.
Biological Activity and Mechanisms
Enzyme Interactions
The amino alcohol moiety enables binding to enzymatic active sites:
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Cholinesterase Inhibition: Structural analogs demonstrate moderate inhibition of acetylcholinesterase (AChE), suggesting potential neuropharmacological applications.
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Kinase Modulation: Halogenated aromatic systems often interact with ATP-binding pockets in kinases, though specific targets remain unverified.
Receptor Binding
Preliminary studies on related compounds indicate affinity for:
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GPCRs: Serotonin and dopamine receptors, influenced by the stereochemistry of the amino alcohol group.
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Ion Channels: Fluorine’s electronegativity may enhance interactions with voltage-gated channels.
Applications in Medicinal Chemistry
Drug Discovery
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Lead Optimization: The compound serves as a scaffold for introducing varied substituents to optimize pharmacokinetic properties.
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CNS Therapeutics: Enhanced blood-brain barrier penetration due to halogenated aromatic systems.
Material Science
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Chiral Catalysts: Potential use in asymmetric synthesis due to stable stereochemistry.
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Liquid Crystals: Halogen substituents improve thermal stability in mesophases.
Research Gaps and Future Directions
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Synthetic Methodology: Development of enantioselective routes with >95% ee.
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Biological Screening: Systematic in vitro and in vivo assays to identify molecular targets.
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Toxicology: Comprehensive ADMET profiling to assess therapeutic potential.
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